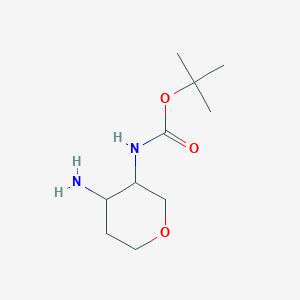

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Descripción general

Descripción

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is a compound that features a tetrahydropyran ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran typically involves the protection of an amino group using tert-butoxycarbonyl (Boc) protection. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2) or ethanol (EtOH) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The free amino group at position 4 and the Boc-protected amine at position 3 participate in nucleophilic substitutions.

Key Reagents and Conditions

-

Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃ or Et₃N) in aprotic solvents like dichloromethane or THF .

-

Suzuki-Miyaura Coupling : The Boc-protected amine facilitates coupling with boronic acids (e.g., 5-chloro-2-fluoropyridin-4-ylboronic acid) using Pd catalysts (Pd(PPh₃)₄) in refluxing dioxane .

Example Reaction

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Key Reagents and Conditions

-

Trifluoroacetic Acid (TFA) : Cleavage in dichloromethane (DCM) at 0–25°C for 1–2h .

-

HCl in Dioxane : Alternative deprotection method with 4M HCl in dioxane at 25°C .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | TFA/DCM (1:1), 25°C, 1h | 3,4-Diamino-tetrahydro-2H-pyran | 92% |

Reductive Amination and Cyclization

The free amine participates in reductive amination to form fused heterocycles or modified scaffolds.

Key Reagents and Conditions

-

NaBH₃CN/MeOH : Reductive amination with aldehydes (e.g., benzaldehyde) at 25°C .

-

Rh₂(esp)₂-Catalyzed Cyclization : Forms bicyclic structures in trifluoroethanol (TFE) at 65°C .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | Benzaldehyde, NaBH₃CN, MeOH, 24h | N-Benzyl-tetrahydropyran derivative | 67% |

Oxidation and Ring Functionalization

The tetrahydropyran ring undergoes oxidation to introduce ketones or lactones.

Key Reagents and Conditions

-

mCPBA (meta-Chloroperbenzoic acid) : Oxidative lactonization to form β-nitro-δ-lactones .

-

PCC (Pyridinium Chlorochromate) : Selective oxidation of the ring to a ketone derivative .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | mCPBA, DCM, 0°C, 2h | β-Nitro-δ-lactone derivative | 80% |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It serves as a building block in the synthesis of compounds that exhibit biological activity, including antibacterial and anticancer properties.

Peptide Synthesis

The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a valuable reagent in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of peptides with specific amino acid sequences.

Case Study 1: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a precursor for synthesizing novel anticancer agents. The derivatives synthesized showed improved efficacy against certain cancer cell lines compared to existing treatments, highlighting the compound's potential in drug development.

Case Study 2: Development of Antibacterial Compounds

Another significant application was documented in Bioorganic & Medicinal Chemistry Letters, where scientists synthesized a series of compounds derived from this compound. These derivatives exhibited promising antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics.

Data Table of Applications and Properties

| Application Area | Description | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Used to create diverse chemical entities |

| Medicinal Chemistry | Potential therapeutic applications | Derivatives show anticancer and antibacterial activity |

| Peptide Synthesis | Building block for peptide synthesis | Facilitates formation of custom peptides |

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran depends on its specific application. In general, the compound can act as a nucleophile in substitution reactions, where the amino group attacks an electrophilic center. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the reactive amine group when needed.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-tetrahydro-2H-pyran: Lacks the Boc protecting group, making it more reactive but less stable.

3-(Boc-amino)-tetrahydro-2H-pyran: Similar structure but with the Boc group on a different position, affecting its reactivity and applications.

Uniqueness

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is unique due to the presence of both an amino group and a Boc-protected amino group on the same tetrahydropyran ring. This dual functionality allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrahydropyran ring and protected amino groups. This compound has been investigated for its potential biological activities, particularly in drug development, where it serves as a versatile building block for synthesizing biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.29 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which can be removed under acidic conditions, allowing the free amine to participate in further chemical reactions.

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. The amino group can engage in nucleophilic substitution reactions, while the Boc group provides stability during synthetic transformations. Upon deprotection, the free amine can interact with various biological targets, potentially leading to therapeutic effects .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds possess antimicrobial properties, making them candidates for further investigation in antibiotic development.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes. For instance, it has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

- Receptor Modulation : Its structural features allow it to interact with different receptors, potentially modulating their activity. This aspect is critical for drug design aimed at targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydropyran ring followed by the introduction of amino groups. A notable method involves a three-step assembly from readily available precursors, yielding high purity and yield .

Table 1: Summary of Synthesis Methods

| Methodology | Yield (%) | Key Steps |

|---|---|---|

| Three-step assembly | 63–85% | C,C-coupling, oxidative cleavage, lactone ring closure |

| Nucleophilic substitution | High | Reaction with electrophiles under basic conditions |

Research Findings

Recent studies have highlighted the versatility of this compound in drug development:

- CDK Inhibitors : Research has shown that derivatives based on this compound can selectively inhibit CDK9 with IC50 values indicating potent activity, suggesting potential applications in cancer therapeutics .

- Antimicrobial Properties : Investigations into similar tetrahydropyran derivatives have revealed promising antimicrobial activity against various pathogens, indicating that modifications to this scaffold could lead to new antibiotic agents.

- Structure-Based Drug Design : The compound's structural attributes make it an excellent candidate for structure-based drug design approaches aimed at developing selective inhibitors for specific biological targets .

Propiedades

IUPAC Name |

tert-butyl N-(4-aminooxan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.